molecular formula C16H22N4O2 B11081635 2-Amino-4,4-diethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1'-cyclohexane]-2-ene-1,5-dicarbonitrile CAS No. 135507-75-4

2-Amino-4,4-diethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1'-cyclohexane]-2-ene-1,5-dicarbonitrile

Cat. No.: B11081635
CAS No.: 135507-75-4
M. Wt: 302.37 g/mol
InChI Key: MHKZZGLGCXSEEQ-UHFFFAOYSA-N
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Description

2-Amino-4,4-diethoxy-3-azaspiro[bicyclo[310]hexane-6,1’-cyclohexane]-2-ene-1,5-dicarbonitrile is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4-diethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1’-cyclohexane]-2-ene-1,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as aminocyclopropanes and cyclopropenes can undergo a (3 + 2) annulation reaction, often facilitated by photoredox catalysis using blue LED irradiation . This method ensures high diastereoselectivity and yields valuable bicyclic scaffolds.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of robust catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4-diethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1’-cyclohexane]-2-ene-1,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino or ethoxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-4,4-diethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1’-cyclohexane]-2-ene-1,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,4-diethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1’-cyclohexane]-2-ene-1,5-dicarbonitrile involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,4-diethoxy-3-azaspiro[bicyclo[310]hexane-6,1’-cyclohexane]-2-ene-1,5-dicarbonitrile is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

135507-75-4

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

2-amino-4,4-diethoxyspiro[3-azabicyclo[3.1.0]hex-2-ene-6,1'-cyclohexane]-1,5-dicarbonitrile

InChI

InChI=1S/C16H22N4O2/c1-3-21-16(22-4-2)15(11-18)13(8-6-5-7-9-13)14(15,10-17)12(19)20-16/h3-9H2,1-2H3,(H2,19,20)

InChI Key

MHKZZGLGCXSEEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C2(C3(C2(C(=N1)N)C#N)CCCCC3)C#N)OCC

Origin of Product

United States

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